Cycloastragenol
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Overview
Description
The compound Cycloastragenol is a complex organic molecule characterized by its intricate pentacyclic structure. This compound is notable for its multiple chiral centers and the presence of various functional groups, including hydroxyl groups and a methyloxolan ring. Such structural complexity often imparts unique chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, each requiring precise control over reaction conditions to ensure the correct stereochemistry at each chiral center. Common synthetic routes may include:
Cyclization Reactions: Formation of the pentacyclic core structure through cyclization reactions, often involving intramolecular Diels-Alder reactions.
Functional Group Transformations: Introduction of hydroxyl groups and the methyloxolan ring through selective functional group transformations, such as oxidation and ring-closing reactions.
Chiral Resolution: Use of chiral catalysts or chiral auxiliaries to achieve the desired stereochemistry at each chiral center.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for improved reaction control and scalability, as well as the development of efficient purification methods to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes under appropriate conditions.
Reduction: Reduction of the compound can lead to the formation of alcohols or alkanes, depending on the reducing agent used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying complex organic reactions and stereochemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials and chemical processes, particularly those requiring precise control over molecular structure and reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The multiple chiral centers and functional groups allow for specific binding interactions, which can modulate the activity of these targets. For example, the hydroxyl groups may form hydrogen bonds with active site residues, while the pentacyclic core provides a rigid framework for binding.
Comparison with Similar Compounds
Similar Compounds
Barrelene: A polycyclic hydrocarbon with a barrel-like structure.
Basketane: A polycyclic alkane with a basket-like structure.
Cubane: A highly strained polycyclic hydrocarbon with a cubic structure.
Uniqueness
This compound is unique due to its combination of a pentacyclic core, multiple chiral centers, and diverse functional groups. This structural complexity imparts unique chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C30H50O5 |
---|---|
Molecular Weight |
490.7 g/mol |
IUPAC Name |
(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-15-[(2R,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-6,9,14-triol |
InChI |
InChI=1S/C30H50O5/c1-24(2)20(33)8-11-30-16-29(30)13-12-26(5)23(28(7)10-9-21(35-28)25(3,4)34)18(32)15-27(26,6)19(29)14-17(31)22(24)30/h17-23,31-34H,8-16H2,1-7H3/t17-,18-,19-,20-,21+,22-,23-,26+,27-,28+,29-,30+/m0/s1 |
InChI Key |
WENNXORDXYGDTP-LTTAEMHKSA-N |
Isomeric SMILES |
C[C@]12CC[C@@]34C[C@@]35CC[C@@H](C([C@@H]5[C@H](C[C@H]4[C@@]1(C[C@@H]([C@@H]2[C@]6(CC[C@@H](O6)C(C)(C)O)C)O)C)O)(C)C)O |
SMILES |
CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)O)O)C |
Canonical SMILES |
CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)O)O)C |
Synonyms |
astramembrangenin cycloastragenol cyclogalegigenin GRN510 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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